molecular formula C5H8BClN2O2 B1290413 (4-Aminopyridin-3-yl)boronic acid hydrochloride CAS No. 959904-53-1

(4-Aminopyridin-3-yl)boronic acid hydrochloride

Cat. No.: B1290413
CAS No.: 959904-53-1
M. Wt: 174.39 g/mol
InChI Key: UWTNNCFLQICMEL-UHFFFAOYSA-N
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Description

(4-Aminopyridin-3-yl)boronic acid hydrochloride (CAS: 959904-53-1) is a boronic acid derivative featuring a pyridine ring substituted with an amino group at the 4-position and a boronic acid moiety at the 3-position. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and agrochemical applications . This compound is structurally characterized by the combination of a boronic acid (capable of reversible diol binding) and an aminopyridine group (providing hydrogen-bonding and coordination capabilities). It is industrially available through suppliers like ECHEMI, with certifications including REACH and ISO, ensuring its use in regulated sectors .

Its synthetic utility is highlighted in the preparation of boron-containing heterocycles, such as spiro compounds, via reactions involving its amino and boronic acid groups . These properties position it as a versatile intermediate in drug discovery, particularly for proteasome inhibitors and other targets requiring boronic acid motifs.

Properties

IUPAC Name

(4-aminopyridin-3-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTNNCFLQICMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959904-53-1
Record name (4-aminopyridin-3-yl)boronic acid hydrochloride
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Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₅H₈BClN₂O₂
  • Molecular Weight : 137.93 g/mol
  • IUPAC Name : (4-Aminopyridin-3-yl)boronic acid hydrochloride

The compound features a boronic acid group, known for its ability to form reversible covalent bonds with hydroxyl groups, making it valuable in chemical and biological applications .

Medicinal Chemistry

This compound has been studied for its role as a potassium channel blocker. It shows therapeutic potential in treating conditions such as:

  • Multiple Sclerosis : The compound can restore impulse conduction in demyelinated fibers by blocking voltage-gated K+ channels (Kv1 family), which are upregulated in demyelinated axons .
  • Lambert-Eaton Myasthenic Syndrome : Similar mechanisms of action have been observed in this condition, highlighting its utility in neurology .

Suzuki-Miyaura Coupling Reactions

The compound is also a participant in Suzuki-Miyaura coupling reactions, which are pivotal for synthesizing complex organic molecules. This reaction allows for the formation of carbon-carbon bonds between boronic acids and halides in the presence of palladium catalysts.

Key Features of Suzuki-Miyaura Applications :

  • Enables the synthesis of pharmaceuticals and agrochemicals.
  • Facilitates the development of materials with specific functionalities.

Biological Probes Development

Due to its ability to reversibly bind to sugars and nucleotides, this compound can be utilized to develop probes for studying carbohydrate-protein interactions. This application is crucial in understanding various biological processes and disease mechanisms .

Case Study 1: Therapeutic Efficacy in Multiple Sclerosis

A study demonstrated that this compound effectively improved conduction velocities in demyelinated axons of animal models simulating multiple sclerosis. The findings indicated a restoration of physiological function through Kv1 channel modulation .

Case Study 2: Application in Organic Synthesis

In a recent publication, researchers utilized this compound in a series of Suzuki-Miyaura reactions, achieving yields upwards of 70% for various aryl compounds. This highlights its effectiveness as a building block in synthetic organic chemistry .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Boronic Acid Derivatives

Compound Name Core Structure Key Functional Groups Key Applications
(4-Aminopyridin-3-yl)boronic acid HCl Pyridine ring Boronic acid, amino group Drug intermediates, proteasome inhibitors
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Benzene ring Boronic acid, ether, methoxyethyl Fungal HDAC inhibition
(3-Amino-4-methylphenyl)boronic acid HCl Benzene ring Boronic acid, amino, methyl Peptide synthesis
[4-(Pyridin-3-yl)phenyl]boronic acid HCl Biphenyl (pyridine + benzene) Boronic acid, pyridine Kinase inhibitors
Phenanthren-9-yl boronic acid Phenanthrene ring Boronic acid Anticancer agents

Key Observations :

  • Pyridine vs.
  • Amino Group Impact: The amino group enhances solubility and enables hydrogen bonding, contrasting with non-amino analogs like phenanthren-9-yl boronic acid, which rely solely on hydrophobic interactions .

Physicochemical Properties

Table 2: pKa and Reactivity Comparisons

Compound Name pKa (Approx.) Binding Affinity (Glucose) Hydrolytic Stability
(4-Aminopyridin-3-yl)boronic acid HCl ~8–9* Moderate High (HCl stabilizes)
3-AcPBA ~9.5 Low Moderate
4-MCPBA ~8.8 Moderate Moderate
Dipeptidyl boronic acids (e.g., 17) ~7–8 High Low (peptide bonds prone to hydrolysis)

*Inferred based on structural analogs (e.g., aminophenylboronic acids).

Key Observations :

  • The target compound’s pKa is likely lower than phenylboronic acids (e.g., 3-AcPBA), favoring diol binding at physiological pH .
  • Hydrolytic stability is superior to peptide-based boronic acids (e.g., dipeptidyl boronic acids), which degrade rapidly in vivo .

Key Observations :

  • The target compound’s non-peptide structure may circumvent the pharmacokinetic limitations of dipeptidyl boronic acids (e.g., rapid inactivation) .

Biological Activity

(4-Aminopyridin-3-yl)boronic acid hydrochloride, with the molecular formula C5_5H8_8BClN2_2O2_2, is a compound of significant interest in biochemical and pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Overview of the Compound

This compound is a derivative of 4-aminopyridine, incorporating a boronic acid group, which enhances its reactivity and utility in various biological contexts. It is primarily used as a building block in organic synthesis and has potential applications in medicinal chemistry due to its ability to interact with biological molecules.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diol-containing biomolecules. This property makes it particularly useful in enzyme inhibition and as a molecular probe in biochemical assays. The compound has been shown to selectively inhibit certain enzymes, which can lead to therapeutic effects in various diseases.

Biological Activities

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. Its boronic acid functionality allows it to interact with serine and cysteine residues in the active sites of enzymes, thereby modulating their activity.
  • Neuroprotective Effects : Research indicates that this compound may enhance neuronal conduction, particularly in demyelinated axons. This effect is beneficial in conditions such as multiple sclerosis (MS), where potassium channels become exposed and leaky following demyelination. The compound has been proposed as a therapeutic agent to restore normal ion channel function and improve neuronal signaling .
  • Anticancer Potential : Initial studies suggest that this compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. Its ability to inhibit certain kinases could be leveraged for developing novel cancer therapies.

Case Study 1: Neuroprotection in Multiple Sclerosis

A study demonstrated that this compound could significantly improve conduction velocity in animal models of MS by blocking aberrant potassium efflux from demyelinated axons. This action helps maintain neuronal excitability and supports recovery after injury .

Case Study 2: Enzyme Inhibition

In vitro experiments showed that the compound effectively inhibits the activity of specific serine proteases involved in inflammatory responses. This inhibition was quantified using IC50_{50} values, indicating its potential as an anti-inflammatory agent .

Research Findings

A summary of key findings from recent studies on this compound is presented below:

Study FocusKey FindingsReference
NeuroprotectionEnhances conduction in demyelinated axons
Enzyme InhibitionInhibits serine proteases; potential anti-inflammatory
Anticancer ActivityTargets tumor growth pathways

Q & A

Q. What are the common synthetic routes for (4-Aminopyridin-3-yl)boronic acid hydrochloride?

The compound is typically synthesized via deprotection of pinacol boronic esters under basic conditions. For example, β-amino-boronates (e.g., compound 2ab in Scheme 1 of ) undergo transesterification with methyl boronic acid to yield boronic acid derivatives. Acidic conditions can further remove protective groups (e.g., sulfinyl moieties) to generate the free amino-boronic acid hydrochloride .

Q. How can spectroscopic methods confirm the structure of this compound?

Characterization involves:

  • 1H/13C NMR : Peaks for aromatic protons (δ 8.69–7.49 ppm) and boronic acid groups, with shifts influenced by adjacent amino groups.
  • Mass spectrometry (MS) : Molecular ion peaks matching calculated masses (e.g., [M+H]+ or [M-Cl]+ ions).
  • Elemental analysis : Verification of B, N, and Cl content. Refer to analogous pyridine-boronic acid derivatives in for methodology .

Q. What role does the boronic acid group play in this compound’s reactivity?

The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, forming C–C bonds with aryl halides. The amino group at position 4 may act as a directing group or require protection to prevent undesired side reactions during catalysis .

Advanced Research Questions

Q. How can researchers mitigate interference from the amino group during cross-coupling reactions?

The amino group’s nucleophilicity can hinder coupling efficiency. Strategies include:

  • Protection : Temporarily masking the amino group with tert-butoxycarbonyl (Boc) or sulfinyl groups, followed by deprotection post-reaction .
  • pH optimization : Conducting reactions under mildly acidic conditions to protonate the amino group, reducing its reactivity .

Q. What strategies improve the stability and solubility of this compound in aqueous reactions?

  • Cyclic boronic esters : Transesterification with diethanolamine (DEA) forms air-stable, water-soluble DEA boronic esters, which retain reactivity while enhancing handling safety .
  • Co-solvent systems : Use polar aprotic solvents (e.g., DMF) mixed with water to balance solubility and reaction efficiency .

Q. How can this compound serve as a ligand in catalytic systems?

The boronic acid and amino groups can coordinate to transition metals (e.g., Pd), enabling applications in heterogeneous catalysis. For instance, palladium complexes of similar boronic acids catalyze decarboxylative cross-couplings (see ). Optimize ligand-to-metal ratios and reaction temperatures to maximize catalytic turnover .

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